Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that features a benzothiazole ring system Benzothiazoles are sulfur-containing heterocycles that have significant biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction can be catalyzed by various agents such as iodine or samarium triflate under mild conditions . Additionally, microwave-accelerated condensation in ionic liquids has been shown to be an efficient method for synthesizing benzothiazoles .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of recyclable ionic liquids and solvent-free conditions are preferred . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and other biochemical processes.
Medicine: Benzothiazole derivatives have shown potential as anti-cancer, anti-bacterial, and anti-inflammatory agents
Mechanism of Action
The mechanism of action of Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-6-nitro-1,3-benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
6-Nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole: Another benzothiazole derivative with similar biological activities.
Uniqueness
Butan-2-yl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group enhances its solubility and reactivity compared to other benzothiazole derivatives .
Properties
CAS No. |
76151-74-1 |
---|---|
Molecular Formula |
C13H14N2O6S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
butan-2-yl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate |
InChI |
InChI=1S/C13H14N2O6S2/c1-3-8(2)21-12(16)7-23(19,20)13-14-10-5-4-9(15(17)18)6-11(10)22-13/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
IYRBZVGFMQLOSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.